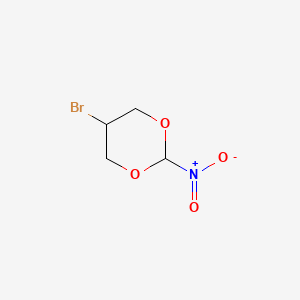

5-Bromo-2-nitro-1,3-dioxane

Description

Overview of 1,3-Dioxane (B1201747) Frameworks in Contemporary Organic Chemistry

The 1,3-dioxane ring is a six-membered heterocycle containing two oxygen atoms at positions 1 and 3. wikipedia.org This structural unit is a fundamental component in numerous organic molecules and serves as a versatile protecting group for carbonyl compounds in organic synthesis. wikipedia.org The synthesis of 1,3-dioxanes is typically achieved through the acid-catalyzed reaction of an aldehyde or a ketone with a 1,3-propanediol (B51772). wikipedia.org This reaction, often referred to as acetalization, is a reversible process. researchgate.net

The stereochemistry of the 1,3-dioxane ring is of particular interest to chemists. The ring can adopt various conformations, with the chair conformation being the most stable. researchgate.net The substituents on the ring can occupy either axial or equatorial positions, and their relative orientations can significantly influence the molecule's physical and chemical properties. researchgate.net The study of conformational preferences and the energy differences between various isomers provides valuable insights into the non-covalent interactions that govern molecular shape. researchgate.net

Academic Relevance and Research Trajectories of Halogenated and Nitrated 1,3-Dioxanes

The introduction of halogen and nitro groups onto the 1,3-dioxane scaffold dramatically alters its electronic properties and reactivity, opening up new avenues for research and application. Halonitro derivatives of 1,3-dioxane are of particular interest due to their stability over a wide pH range. researchgate.net These compounds have been investigated for their potential as antimicrobial agents and as reagents in various chemical transformations. researchgate.netsmolecule.com

Research in this area often focuses on the synthesis of novel derivatives, the study of their stereochemistry, and the exploration of their reactivity. arkat-usa.orgresearchgate.net The interplay between the electron-withdrawing nature of the nitro group and the steric and electronic effects of the halogen atom can lead to unique chemical behaviors. Furthermore, the presence of these functional groups provides handles for further synthetic modifications, allowing for the construction of more complex molecular architectures.

Position of 5-Bromo-2-nitro-1,3-dioxane within Heterocyclic Research

This compound, also known by the trade name Bronidox, is a prominent example of a halonitro-substituted 1,3-dioxane. google.com This compound has attracted attention for its utility as a preservative and its interesting chemical properties. chemicalbook.com Its synthesis and reactions have been documented, providing a basis for understanding the behavior of this class of compounds.

The study of this compound contributes to the broader understanding of heterocyclic chemistry, particularly in the context of conformational analysis and the influence of substituents on reactivity. acs.org It serves as a model system for investigating the chemical and biological consequences of incorporating both a halogen and a nitro group into a heterocyclic framework.

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C4H6BrNO4 |

| Molecular Weight | 212.00 g/mol |

| CAS Number | 30007-47-7 |

| Appearance | White crystalline powder |

| Melting Point | 58-60 °C |

| Boiling Point | 113-116 °C at 13 Torr (with decomposition) |

| Solubility | Soluble in water (0.46% at 20°C, 1.70% at 50°C), ethanol (B145695) (>25% at 20°C), isopropanol (B130326) (>10% at 20°C), 1,2-propylene glycol (>10% at 20°C), and chloroform (B151607) (>50% at 20°C). Insoluble in paraffin (B1166041) oil. |

This table is based on data from reference cir-safety.org

Synthesis and Reactions

The primary method for synthesizing this compound involves the acetalization of 2-bromo-2-nitro-1,3-propanediol with paraformaldehyde. google.com This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or polyphosphoric acid. google.comgoogle.com The reaction can be performed in an aqueous medium without the use of organic solvents, which is an advantage from an environmental perspective. google.com

This compound can undergo decomposition under strongly acidic conditions when heated, breaking down into 2-bromo-2-nitro-propanediol-1,3 and formaldehyde (B43269). google.com It has also been noted for its ability to act as a nitrosating agent, reacting with amines and amides. smolecule.comcir-safety.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

144208-23-1 |

|---|---|

Molecular Formula |

C4H6BrNO4 |

Molecular Weight |

212.00 g/mol |

IUPAC Name |

5-bromo-2-nitro-1,3-dioxane |

InChI |

InChI=1S/C4H6BrNO4/c5-3-1-9-4(6(7)8)10-2-3/h3-4H,1-2H2 |

InChI Key |

HQUNRTKPVPUNTG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC(O1)[N+](=O)[O-])Br |

Origin of Product |

United States |

Advanced Methodologies for Synthesis and Precursor Derivatization

Direct Formation of the 1,3-Dioxane (B1201747) Ring System

The cornerstone of synthesizing 5-bromo-2-nitro-1,3-dioxane is the formation of the 1,3-dioxane ring through acetalization. This involves the reaction of a suitably substituted 1,3-propanediol (B51772) with an aldehyde or its equivalent, typically in the presence of an acid catalyst.

Acetalization of Substituted Propanediols with Aldehydes and Paraformaldehyde

The primary route to 5-bromo-5-nitro-1,3-dioxane (B1667936) involves the acid-catalyzed condensation of 2-bromo-2-nitro-1,3-propanediol with formaldehyde (B43269), or a formaldehyde source such as paraformaldehyde. cymitquimica.comkisti.re.kr This reaction is typically carried out in an organic solvent that allows for the azeotropic removal of water, thereby driving the reaction equilibrium towards the formation of the acetal (B89532). kisti.re.kr Strong acids, such as p-toluenesulfonic acid or polyphosphoric acid, are commonly employed as catalysts. kisti.re.kr The molar ratio of the reactants is generally kept close to equimolar, with a slight excess of the diol sometimes being used. kisti.re.kr

The reaction can be performed in various organic solvents, with the choice of solvent influencing the reaction conditions and work-up procedure. For instance, when benzene (B151609) is used as the solvent, it is distilled off after the reaction, and the remaining product is purified by washing with a dilute sodium bicarbonate solution and water. kisti.re.kr

| Reactants | Catalyst | Solvent | Temperature | Yield | Reference |

| 2-bromo-2-nitro-1,3-propanediol, Paraformaldehyde | Polyphosphoric acid | Methylene chloride | 90°C | 97.2% | kisti.re.kr |

| 2-bromo-2-nitro-1,3-propanediol, Paraformaldehyde | p-Toluenesulfonic acid | Benzene | Reflux | 52% | kisti.re.kr |

Solvent-Free Acetalization Protocols and Catalytic Systems

In a move towards more environmentally benign synthetic routes, solvent-free protocols for the acetalization reaction have been developed. A notable example is the reaction of 2-bromo-2-nitro-1,3-propanediol with paraformaldehyde in the presence of aqueous sulfuric acid as a catalyst. cymitquimica.com In this process, the sulfuric acid not only acts as a catalyst but also serves to bind the water produced during the reaction, thus shifting the equilibrium towards the product side and preventing hydrolysis of the newly formed dioxane. cymitquimica.com

This solvent-free approach offers high yields and avoids the use of organic solvents, which are often toxic and difficult to remove completely. cymitquimica.com The reaction is typically conducted at elevated temperatures, in the range of 80 to 100°C, for a period of 0.5 to 3 hours. cymitquimica.com The molar ratio of 2-bromo-2-nitro-1,3-propanediol to sulfuric acid is generally in the range of 1:0.6 to 1:0.8. cymitquimica.com

| Reactants | Catalyst | Solvent | Temperature | Molar Ratio (Diol:Paraformaldehyde) | Molar Ratio (Diol:Catalyst) | Reference |

| 2-bromo-2-nitro-1,3-propanediol, Paraformaldehyde | Aqueous H₂SO₄ | None | 80-100°C | 1:1.0 to 1:1.1 | 1:0.6 to 1:0.8 | cymitquimica.com |

Halogenation and Nitration Strategies within the Dioxane Framework

While the primary synthetic route to 5-bromo-5-nitro-1,3-dioxane involves starting with the pre-functionalized precursor 2-bromo-2-nitro-1,3-propanediol, the conceptual strategies of introducing the bromo and nitro groups onto a pre-existing dioxane ring are of academic interest. These would involve late-stage functionalization of a 5-nitro-1,3-dioxane (B6597036) or a substituted dioxane.

Base-Mediated Bromination of 5-Nitro-1,3-dioxanes

The introduction of a bromine atom at the 5-position of a 5-nitro-1,3-dioxane would likely proceed through a base-mediated pathway. The hydrogen atom at the C5 position, being alpha to the electron-withdrawing nitro group, is acidic and can be removed by a suitable base to form a nitronate anion. This anion can then react with an electrophilic bromine source, such as elemental bromine (Br₂), to yield the 5-bromo-5-nitro-1,3-dioxane.

This type of reaction is well-established for acyclic nitroalkanes. For instance, primary nitroalkanes react with two equivalents of bromine in the presence of a base like sodium hydroxide (B78521) to yield dibromo-nitro compounds. Secondary nitroalkanes, which have only one alpha-hydrogen, react with one equivalent of bromine under similar conditions to give monobromo-nitro compounds.

Deprotonation-Bromination Sequences for Substituted Dioxanes

A deprotonation-bromination sequence offers a potential route to introduce a bromine atom at a specific position within a substituted dioxane framework. This strategy would involve the use of a strong base to remove a proton from the dioxane ring, creating a carbanion, which is then quenched with an electrophilic bromine source.

Research on the deprotonation of 1,3-dioxan-5-ones has shown that these compounds can be deprotonated using strong bases like lithium diisopropylamide (LDA). cdnsciencepub.comresearchgate.net The resulting lithium enolates can then, in principle, be reacted with an electrophile. While this specific work focused on reactions with other electrophiles, the concept could be extended to bromination. The success of such a sequence would depend on the stability of the resulting carbanion and its reactivity towards the brominating agent.

Preparation of Functionalized this compound Analogs at Position 2

The synthesis of functionalized analogs of 5-bromo-5-nitro-1,3-dioxane with various substituents at the 2-position is crucial for structure-activity relationship studies. These analogs are typically prepared by the acetalization of 2-bromo-2-nitro-1,3-propanediol with a range of different aldehydes.

Research has shown that the antimicrobial activity of these compounds is significantly influenced by the nature of the substituent at the 2-position. A study on various derivatives of 5-nitro-1,3-dioxane indicated that 5-bromo-5-nitro substitution is essential for significant antimicrobial activity. Within a series of alkyl-substituted analogs, optimal activity was observed with a 2-methyl substitution. For aryl-substituted analogs, a 2-(p-hydroxyphenyl) substituent was found to be most effective.

The general synthetic approach involves the same acid-catalyzed acetalization reaction described in section 2.1.1, but with the substitution of paraformaldehyde with other aldehydes.

| Diol Precursor | Aldehyde | Resulting 2-Substituent | Reference |

| 2-bromo-2-nitro-1,3-propanediol | Acetaldehyde | Methyl | |

| 2-bromo-2-nitro-1,3-propanediol | p-Hydroxybenzaldehyde | p-Hydroxyphenyl |

Synthetic Routes Utilizing Related Halonitropropane Diol Precursors

The principal and most documented method for the synthesis of this compound is through the acetalization of its direct precursor, 2-bromo-2-nitro-1,3-propanediol. This process involves a condensation reaction with a formaldehyde source, typically paraformaldehyde, under acidic conditions. The reaction is essentially a cyclization where the diol precursor reacts with the aldehyde to form the dioxane ring structure.

The synthesis is readily achieved by reacting 2-bromo-2-nitro-1,3-propanediol with formaldehyde or materials that generate formaldehyde under the reaction conditions, such as paraformaldehyde. google.com This reaction is facilitated by an acid catalyst. google.com The precursor, 2-bromo-2-nitro-1,3-propanediol, is commercially available and its synthesis involves the condensation of nitromethane (B149229) with formaldehyde, followed by bromination. vaibhavfinechem.com

Research and patent literature describe several variations of this acid-catalyzed cyclization, primarily differing in the choice of catalyst, solvent system, and reaction conditions. These variations have been developed to optimize yield, purity, and process efficiency, for instance, by moving from solvent-based to solvent-free systems.

A significant development in the synthesis is the use of aqueous sulfuric acid as a catalyst in a solvent-free system. google.com This method is notable because the sulfuric acid not only acts as a catalyst but also sequesters the water produced during the reaction, which drives the equilibrium towards the product side and prevents hydrolysis of the resulting this compound. google.com The reaction is typically conducted at elevated temperatures, generally in the range of 80 to 100°C, for a duration of 0.5 to 3 hours. google.com For optimal results, the molar ratio of 2-bromo-2-nitro-1,3-propanediol to paraformaldehyde is preferably maintained between 1:1.0 and 1:1.1. google.com

Another established method involves the use of polyphosphoric acid as the catalyst. google.comcir-safety.org Polyphosphoric acid is a potent dehydrating agent, which makes it effective in this condensation reaction. researchgate.netccsenet.org Syntheses using this catalyst have demonstrated high yields, with one procedure reporting a yield of 91% when the reaction was carried out at 90°C under vacuum. google.com A similar method at the same temperature but followed by solvent extraction also resulted in a high yield of 97.2%. google.com

Earlier methods often employed organic solvents to facilitate the reaction and remove water via azeotropic distillation. google.com For example, the use of p-toluenesulfonic acid as a catalyst in boiling benzene has been documented. google.com In this procedure, the water formed during the reaction is removed azeotropically, driving the reaction to completion. However, this method resulted in a comparatively lower yield of 52%. google.com

The detailed research findings from various synthetic approaches are summarized in the tables below, providing a comparative overview of the reaction conditions and outcomes.

Table 1: Comparison of Catalysts and Solvents in the Synthesis of this compound

| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Toluenesulfonic Acid | Benzene | Boiling | Not Specified | 52 | google.com |

| Polyphosphoric Acid | None (Sublimation) | 90°C | 2 hours | 91 | google.com |

| Polyphosphoric Acid | Methylene Chloride (for extraction) | 90°C | 2 hours | 97.2 | google.com |

| Aqueous Sulfuric Acid | None | 80-100°C | 0.5-3 hours | High (not specified) | google.com |

Table 2: Reactant Molar Ratios and Concentrations for Aqueous Sulfuric Acid Catalyzed Synthesis

| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:2) | Catalyst | Catalyst Molar Ratio (Reactant 1:Catalyst) | Reference |

|---|---|---|---|---|---|

| 2-Bromo-2-nitro-1,3-propanediol | Paraformaldehyde | 1:1.0 to 1:1.1 | Aqueous Sulfuric Acid (60-70 wt%) | 1:0.6 to 1:0.8 | google.com |

The final product, this compound, is typically obtained as a colorless oil or a white crystalline solid that can be purified by methods such as steam distillation, sublimation, or recrystallization from a suitable solvent. google.comgoogle.com

Rigorous Elucidation of Molecular Structure and Conformational Dynamics

Application of Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable tools for the detailed structural characterization of molecules. For 5-bromo-5-nitro-1,3-dioxane (B1667936), techniques such as Nuclear Magnetic Resonance (NMR), X-ray Diffraction, Vibrational Spectroscopy (IR and Raman), and Electron Spin Resonance (ESR) spectroscopy each offer unique insights into different aspects of its molecular architecture.

High-resolution NMR spectroscopy is a powerful technique for determining the stereochemistry and conformational preferences of cyclic molecules like 5-bromo-5-nitro-1,3-dioxane in solution. The analysis of chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra provides valuable information about the spatial relationships between atoms.

While a detailed analysis with specific coupling constants is not extensively published, the ¹H NMR spectrum of 5-bromo-5-nitro-1,3-dioxane is available and shows characteristic signals for the dioxane ring protons. chemicalbook.com In a chair conformation, the protons at the C4 and C6 positions can be either axial or equatorial, leading to complex splitting patterns due to geminal and vicinal coupling. The protons at the C2 position, being part of the acetal (B89532) group, would also exhibit a distinct chemical shift. The integration of these signals would correspond to the number of protons in each unique chemical environment.

Computational studies have shown that the most stable conformation is a chair form with the nitro group in an axial position. researchgate.net In this conformation, the four protons on C4 and C6 would be in two different environments (axial and equatorial), as would the two protons on C2. This would be expected to give rise to a complex ¹H NMR spectrum, consistent with the available data. The precise chemical shifts and coupling constants would be influenced by the electronegativity of the neighboring oxygen, bromine, and nitro groups, as well as the anisotropic effects arising from the ring structure.

A comprehensive analysis of vicinal coupling constants (³JHH) would be particularly informative for determining the dihedral angles between adjacent protons, which in turn would confirm the preferred chair conformation in solution.

Interactive Data Table: Expected ¹H NMR Signals for 5-Bromo-5-nitro-1,3-dioxane in its most stable chair conformation

| Proton Position | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Protons |

| H-2 (axial and equatorial) | 4.5 - 5.5 | Doublet of doublets (or complex multiplet) | 2 |

| H-4, H-6 (axial and equatorial) | 4.0 - 5.0 | Complex multiplets | 4 |

Note: This table is predictive and based on general principles of NMR spectroscopy as applied to substituted 1,3-dioxanes. Actual values may vary depending on the solvent and other experimental conditions.

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular geometry and packing in the crystal lattice.

As of now, a single crystal X-ray diffraction study for 5-bromo-5-nitro-1,3-dioxane has not been reported in the publicly available literature. If such a study were conducted, it would be expected to confirm the chair conformation of the 1,3-dioxane (B1201747) ring, which is the most stable conformation for six-membered rings. Furthermore, it would definitively establish the relative orientations of the bromo and nitro substituents at the C5 position, providing precise data on whether they are in axial or equatorial positions in the solid state. This experimental data would be invaluable for validating and refining the results obtained from computational conformational analysis.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule and can also provide insights into its conformational state. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

Interactive Data Table: Predicted Vibrational Frequencies for 5-Bromo-5-nitro-1,3-dioxane

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H | Stretching | 2850 - 3000 |

| C-O-C | Asymmetric and Symmetric Stretching | 1050 - 1250 |

| NO₂ | Asymmetric Stretching | 1500 - 1570 |

| NO₂ | Symmetric Stretching | 1330 - 1370 |

| C-Br | Stretching | 500 - 650 |

The presence of different conformers (e.g., chair with axial vs. equatorial nitro group) could potentially be distinguished by subtle shifts in the vibrational frequencies or the appearance of new bands, particularly in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. In the context of 5-bromo-5-nitro-1,3-dioxane, ESR spectroscopy would be a crucial tool for studying the formation and structure of radical intermediates that may be generated during certain chemical reactions, such as reduction or photolysis.

For instance, the reduction of the nitro group can proceed through a one-electron transfer to form a nitro radical anion. ESR spectroscopy could be used to detect and characterize this radical intermediate. The hyperfine coupling of the unpaired electron with the nitrogen nucleus of the nitro group and other nearby nuclei would provide information about the electronic structure and distribution of the unpaired electron within the molecule.

Currently, there are no specific ESR studies reported in the literature for radical intermediates derived from 5-bromo-5-nitro-1,3-dioxane. However, the technique remains a powerful potential tool for investigating its reaction mechanisms.

Detailed Conformational Analysis and Isomerism

The 1,3-dioxane ring is not planar and exists in various conformations to relieve ring strain. The substituents on the ring significantly influence the relative energies of these conformations.

Computational studies have been instrumental in elucidating the conformational landscape of 5-bromo-5-nitro-1,3-dioxane. researchgate.net These studies, using methods such as Hartree-Fock (HF) and Density Functional Theory (DFT), have identified three key low-energy conformers on the potential energy surface.

Chair Conformer with Axial Nitro Group: This conformation is identified as the global minimum, meaning it is the most stable arrangement of the molecule. In this conformer, the bulky bromine atom occupies the more sterically favorable equatorial position, while the nitro group is in the axial position.

Chair Conformer with Equatorial Nitro Group: A second chair conformation, with the nitro group in the equatorial position and the bromine atom in the axial position, exists as another energy minimum. However, this conformer is calculated to be higher in energy than the one with the axial nitro group.

2,5-Twist Conformation: A non-chair, twisted boat conformation, specifically the 2,5-twist, has also been identified as a local energy minimum. Twist conformations are typically intermediates in the process of ring inversion between two chair forms.

The relative energies of these conformers are determined by a balance of steric and electronic effects. The preference for the axial nitro group in the most stable conformer is a notable finding, as bulky groups generally prefer the less crowded equatorial position. This preference may be attributed to favorable electronic interactions, such as an anomeric effect involving the lone pairs of the ring oxygen atoms.

The computational analysis also maps the transition states that connect these minima, providing a comprehensive picture of the conformational interconversion pathways.

Interactive Data Table: Conformers of 5-Bromo-5-nitro-1,3-dioxane

| Conformer | Substituent Positions | Relative Stability |

| Chair 1 | NO₂ (axial), Br (equatorial) | Most Stable (Global Minimum) |

| Chair 2 | NO₂ (equatorial), Br (axial) | Less Stable |

| 2,5-Twist | - | Local Minimum (Intermediate) |

Exploration of Potential Energy Surfaces and Conformational Interconversions

The potential energy surface (PES) of a 1,3-dioxane derivative describes the energy of the molecule as a function of its geometry. For 5-Bromo-2-nitro-1,3-dioxane, the PES would feature several minima corresponding to stable or metastable conformers and transition states that represent the energy barriers between them.

The primary conformers are the chair forms. Due to the two substituents, there are two principal chair conformations to consider for a given stereoisomer (e.g., cis or trans), which can interconvert via a ring-inversion process. This process involves passing through higher-energy twist-boat and half-chair transition states.

Chair Conformations: The global minimum on the PES is expected to be one of the two chair conformers. The relative stability of these chairs depends on whether the bromo and nitro groups occupy axial or equatorial positions.

Chair 1 (e.g., axial Br, equatorial NO₂): This conformation would be subject to specific steric and electronic interactions.

Chair 2 (e.g., equatorial Br, axial NO₂): This inverted chair form presents a different set of interactions.

Twist Conformers: In addition to chair forms, minima corresponding to twist-boat conformers (e.g., 2,5-twist) can also exist on the PES, although they are typically higher in energy. researchgate.net

Interconversion Pathways: Quantum-chemical studies on related 5-substituted 1,3-dioxanes have shown that the interconversion between equatorial and axial chair conformers can occur through at least two distinct pathways involving twist-boat intermediates. researchgate.net The energy barriers for these processes are determined by the energy of the transition states. For this compound, the electron-withdrawing nitro group at the anomeric C2 position and the polar bromo group at C5 would significantly influence the energies of these transition states.

Quantitative Assessment of Conformational Populations via Spectroscopic and Computational Methods

The relative populations of the different conformers at equilibrium can be determined experimentally using spectroscopic techniques like NMR, or theoretically through computational chemistry.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. The equilibrium populations can be calculated from time-averaged chemical shifts or, more accurately, from vicinal coupling constants (³J) at low temperatures where the interconversion is slow. For substituted 1,3-dioxanes, the free conformational enthalpy (A-value or ΔG°) of a substituent can be determined from the equilibrium constant between the two chair conformers. researchgate.net

Computational Methods: Quantum chemical calculations, using methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can be employed to calculate the relative energies of the conformers and the transition states between them. researchgate.net These calculations provide the Gibbs free energy differences (ΔG) between conformers, from which their equilibrium populations can be predicted using the Boltzmann distribution.

While specific data for this compound is scarce, the conformational preferences of the individual substituents in monosubstituted 1,3-dioxanes provide a basis for estimation. For a 5-bromo substituent, the equatorial position is generally favored to minimize dipole-dipole repulsions with the ring oxygen atoms. thieme-connect.de For a 2-nitro group, the preference is governed by a complex balance of the anomeric effect and steric hindrance.

| Substituent | Position | Generally Favored Orientation | Primary Influencing Factors |

|---|---|---|---|

| Bromo (-Br) | C5 | Equatorial | Steric bulk, Dipole-dipole interactions thieme-connect.de |

| Nitro (-NO₂) | C2 | Axial/Equatorial (context-dependent) | Anomeric effect, Steric hindrance, Solvent effects thieme-connect.deacs.org |

Intramolecular Interactions and Their Influence on Molecular Architecture

The three-dimensional structure and conformational preferences of this compound are dictated by a delicate balance of several intramolecular interactions.

Anomeric Effect: A key stereoelectronic interaction for the 2-nitro substituent is the anomeric effect. This effect generally favors an axial orientation for an electronegative substituent at the C2 position. thieme-connect.de It originates from a stabilizing hyperconjugative interaction between the lone pair of electrons on the ring oxygen atoms (n) and the antibonding orbital (σ) of the C2-substituent bond (n → σC-N). rsc.org The strength of this effect is significant for electronegative groups and can often overcome the steric preference for the larger group to be equatorial. However, the bulky and strongly polar nitro group may also experience destabilizing electrostatic interactions in the axial position, leading to a complex equilibrium that can be solvent-dependent. acs.org

Steric Interactions: 1,3-diaxial interactions are significant destabilizing forces. If either the bromo or nitro group occupies an axial position, it will experience steric repulsion with the axial hydrogens at the C4 and C6 positions. The larger the substituent, the greater the steric strain. Due to the shorter C-O bond lengths compared to C-C bonds, these 1,3-diaxial interactions are more pronounced in 1,3-dioxanes than in cyclohexane. thieme-connect.de

Mechanistic Investigations of Reactivity and Chemical Transformations

Electron Transfer and Redox Chemistry of Nitro-Dioxanes

Formation and Characterization of Radical Anion Intermediates

The formation of radical anion intermediates is a critical step in many of the chemical transformations of 5-Bromo-2-nitro-1,3-dioxane. Electron spin resonance (ESR) spectroscopy studies have provided insight into the electron capture processes of 5-bromo-5-nitro-1,3-dioxanes. These studies reveal several potential pathways for the formation of radical anions. Electron capture can occur at the carbon-bromine (C-Br) bond or at the nitro group. This initial electron attachment can lead to dissociative processes, resulting in the loss of a bromide anion (Br-) or a nitrite (B80452) anion (NO2-). researchgate.net

The stability and subsequent reactions of these radical anion intermediates are influenced by factors such as the solvent and the presence of other reactants. The formation of these transient species is fundamental to the compound's participation in single electron transfer (SET) mechanisms, such as the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) reaction. For instance, the anions of nitroimidazoles have been shown to undergo SRN1 reactions with 5-bromo-5-nitro-1,3-dioxane (B1667936), which inherently involves the formation of a radical anion of the dioxane derivative as a key intermediate. researchgate.net

Table 1: Possible Modes of Electron Capture by 5-Bromo-5-nitro-1,3-dioxane

| Mode of Electron Capture | Resulting Intermediate/Products |

| Capture at C-Br bond | Dissociative capture with loss of bromide anion |

| Capture at nitro group | Formation of a radical anion |

| Dissociative capture with loss of nitrite anion |

This table is based on findings from ESR spectroscopy studies.

Participation in Ion-Radical and Oxide-Reduction Type Reactions

This compound is recognized as an important reagent in ion-radical and oxide-reduction (redox) reactions. scispace.com Its antimicrobial activity is a prime example of its participation in redox processes. The primary mode of action is believed to be the oxidation of essential protein thiols. nih.govatamanchemicals.comcaymanchem.comabmole.com In this mechanism, the thiol groups (-SH) of amino acids like cysteine in microbial enzymes are oxidized to disulfides (-S-S-), leading to the inhibition of enzyme activity and subsequent microbial growth. nih.govatamanchemicals.comcaymanchem.com

The compound's structure, featuring an electron-withdrawing nitro group and a leaving group (bromide), facilitates its role as an oxidizing agent. Beyond its biological activity, 5-bromo-5-nitro-1,3-dioxane's ability to engage in ion-radical chain reactions is exemplified by its SRN1 reactions with nucleophiles like nitroimidazole anions. researchgate.net These reactions proceed through a chain mechanism involving radical and radical anion intermediates, showcasing the compound's capacity for single electron transfers.

Nucleophilic Substitution and Ring-Opening Processes

Regioselective Ring Opening of 1,3-Dioxane (B1201747) Acetals in Complex Systems

While specific studies on the regioselective ring opening of this compound in complex systems are not extensively detailed in the available literature, the general mechanism for the acid-catalyzed hydrolysis of 1,3-dioxanes can be considered. This process typically involves the protonation of one of the oxygen atoms in the dioxane ring, followed by the formation of an oxocarbonium ion intermediate. The stability of this intermediate and the steric and electronic effects of the substituents on the ring influence the regioselectivity of the subsequent nucleophilic attack that leads to ring opening.

In the case of this compound, the strong electron-withdrawing nature of the nitro and bromo groups at the 5-position would likely destabilize a positive charge on the adjacent carbon atoms, potentially influencing the site of initial protonation and the subsequent cleavage of the C-O bond. Under strong acidic conditions and heat, 5-bromo-5-nitro-1,3-dioxane can decompose into 2-bromo-2-nitro-propanediol-1,3 and formaldehyde (B43269). google.com Furthermore, its metabolism in biological systems can result in the formation of 2-bromo-2-nitropropane-1,3-diol, indicating a breakdown of the dioxane ring. cir-safety.org

Reactions with Various Nucleophiles

This compound reacts with a variety of nucleophiles, a reactivity that is central to both its biological activity and its synthetic applications.

Thiols: As previously mentioned, the reaction with thiol groups is a key aspect of its antimicrobial properties, where it acts as an oxidizing agent. nih.govatamanchemicals.comcaymanchem.comabmole.com

Amines and Amides: The compound can react with secondary and tertiary amines, as well as amides, to form nitrosamines. cir-safety.orgnih.gov This reaction is a significant consideration in its application in consumer products.

Nitroimidazole Anions: 5-Bromo-5-nitro-1,3-dioxane participates in SRN1 reactions with the anions of 2- and 4(5)-nitroimidazole and 2-methyl-4(5)-nitroimidazole, leading to the formation of N(1)-(nitroalkyl) derivatives. researchgate.net This highlights its reactivity towards nitrogen-based nucleophiles via a radical-mediated pathway.

Table 2: Summary of Reactions with Various Nucleophiles

| Nucleophile | Reaction Type | Products |

| Thiols (-SH) | Redox | Disulfides (-S-S-) |

| Amines/Amides | Nucleophilic Substitution/Reaction | Nitrosamines |

| Nitroimidazole Anions | SRN1 | N(1)-(nitroalkyl) derivatives |

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, offering insights that are often inaccessible through experimental means alone. A variety of methods have been applied to 5-Bromo-5-nitro-1,3-dioxane (B1667936) to accurately model its molecular and electronic characteristics.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. It is extensively used for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, and for calculating the energies of these structures.

In the study of 5-Bromo-5-nitro-1,3-dioxane, DFT calculations have been crucial. For instance, a computational investigation into its thermal decomposition mechanism utilized the M06-2X functional with the 6-311+G(d,p) basis set to optimize the geometries of the reactant, transition states, and products. scispace.com Such calculations are essential for mapping out the entire course of a chemical reaction. scispace.com

Furthermore, conformational analyses have been performed using hybrid DFT methods, such as PBE/3ξ, to identify the various stable spatial arrangements (conformers) of the molecule. researchgate.net These studies determine the relative stabilities of different conformers, providing a detailed picture of the molecule's structural preferences. researchgate.net

For situations requiring higher accuracy, particularly for energy calculations, researchers turn to high-level ab initio and post-Hartree-Fock methods. These methods, while more computationally demanding than DFT, provide a more rigorous treatment of electron correlation, which is the interaction between electrons.

In the conformational analysis of 5-Bromo-5-nitro-1,3-dioxane, methods such as Hartree-Fock (HF) with a pVDZ basis set (HF/pVDZ) and Resolution of the Identity Møller-Plesset perturbation theory (RI-MP2) with an λ2 basis set have been employed. researchgate.net The use of MP2, a post-Hartree-Fock method, allows for a more refined calculation of the energies of the different conformers, leading to a more accurate description of their relative stabilities. researchgate.net

Analysis of Potential Energy Surfaces (PES) for Reaction Pathways and Conformational Changes

The Potential Energy Surface (PES) is a conceptual and mathematical landscape that maps the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the pathways that connect them.

For 5-Bromo-5-nitro-1,3-dioxane, computer simulations have mapped its PES to understand its conformational flexibility. researchgate.net These studies have revealed that the global minimum on the PES corresponds to a chair conformer where the nitro group is in an axial position. researchgate.net Two other local energy minima were also identified: a chair conformer with the nitro group in an equatorial position and a 2,5-twist conformer. researchgate.net The calculations also successfully located all the transition states that represent the energy barriers for conversion between these stable forms. researchgate.net

The table below summarizes the findings from the conformational analysis.

| Conformer | Description | Stability |

| Chair (axial NO₂) | The most stable conformer | Global Minimum |

| Chair (equatorial NO₂) | A less stable chair conformer | Local Minimum |

| 2,5-Twist | A non-chair conformer | Local Minimum |

In addition to conformational changes, the PES has been analyzed to study reaction pathways, such as thermal decomposition. scispace.com In this context, vibrational frequency calculations are performed to characterize each optimized structure as either a minimum (reactant or product) or a first-order saddle point (transition state) on the potential energy surface. scispace.com This analysis showed that the decomposition of 5-Bromo-5-nitro-1,3-dioxane generates the most stable products among a series of related compounds, although it is not the most kinetically favored reaction. scispace.com

The kinetic parameters for the thermal decomposition in the gas phase have been calculated, providing quantitative insight into the reaction's feasibility.

| Parameter | Value (kJ/mol) |

| Activation Enthalpy (ΔH‡) | 206.5 |

| Activation Gibbs Free Energy (ΔG‡) | 204.3 |

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy and spatial distribution of the HOMO and LUMO of 5-Bromo-5-nitro-1,3-dioxane, determined through quantum chemical calculations, are key to understanding its reactivity. For example, in its thermal decomposition, the interactions between orbitals that lead to the breaking of the carbon-nitrogen bond and the formation of new bonds in the products can be rationalized using FMO principles. scispace.com The theory helps predict which reaction pathways are electronically favorable by analyzing the symmetry and energy gap between the interacting frontier orbitals. wikipedia.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a technique used to study the distribution of electron density in a molecule in terms of localized bonds, lone pairs, and core orbitals. It provides a chemically intuitive picture of bonding and allows for the quantitative analysis of intramolecular interactions and charge transfer.

In the computational study of the thermal decomposition of 5-Bromo-5-nitro-1,3-dioxane, the NBO population partitioning technique was employed to gain deeper insight into the reaction mechanism. scispace.com Specifically, it was used to calculate Wiberg bond indices, which are a measure of bond order. By monitoring how these indices change along the reaction pathway, researchers can precisely follow the processes of bond breaking and bond formation as the reactant molecule transforms through the transition state to the final products. scispace.com

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. It is invaluable for predicting the reactive behavior of a molecule by identifying regions that are electron-rich or electron-poor.

An MEP map of 5-Bromo-5-nitro-1,3-dioxane would reveal the distribution of charge across the molecule. Regions with negative electrostatic potential (typically colored in shades of red) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions with positive electrostatic potential (colored in shades of blue) are electron-deficient and are likely sites for nucleophilic attack. The strongly electronegative oxygen atoms of the nitro and dioxane groups, as well as the bromine atom, would significantly influence the MEP surface, highlighting the key sites for intermolecular interactions and chemical reactions.

Calculation of Global Reactivity Descriptors

In the field of computational and theoretical chemistry, global reactivity descriptors derived from Density Functional Theory (DFT) are essential tools for predicting and understanding the chemical reactivity and stability of a molecule. These descriptors are calculated based on the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The gap between these two orbitals is a critical parameter for determining molecular stability.

For 5-Bromo-2-nitro-1,3-dioxane, these quantum chemical parameters have been determined through computational studies, such as those investigating its thermal decomposition mechanisms. researchgate.netscispace.com The calculations are typically performed using specific functionals and basis sets, for instance, the M06-2X functional with a 6-311+G(d,p) basis set. researchgate.netscispace.com

From the foundational EHOMO and ELUMO values, several key global reactivity descriptors can be calculated using the following relationships, based on Koopmans' theorem:

Ionization Potential (I) : The minimum energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A) : The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Chemical Potential (μ) : Represents the escaping tendency of an electron from a stable system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Measures the resistance of a molecule to a change in its electron distribution. A larger HOMO-LUMO gap corresponds to a harder, more stable molecule. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Softness (S) : The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts the maximum possible electronic charge from the environment. It is defined as ω = μ² / (2η).

These calculated descriptors provide quantitative insight into the reactivity of this compound. A high electrophilicity index, for instance, would characterize the molecule as a strong electrophile, which is consistent with its known antimicrobial activity involving the oxidation of thiol groups. atamanchemicals.com

The specific values for these descriptors are presented in the table below.

| Global Reactivity Descriptor | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| Ionization Potential | I | -EHOMO | - |

| Electron Affinity | A | -ELUMO | - |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | - |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | - |

| Global Softness | S | 1 / η | - |

| Electrophilicity Index | ω | μ² / (2η) | - |

Applications in Advanced Organic Synthesis and Chemical Building Blocks

Role as Versatile Synthetic Intermediates

5-Bromo-2-nitro-1,3-dioxane serves as an important reagent in ion-radical and oxide-reduction reactions, highlighting its utility as a versatile synthetic intermediate caymanchem.com. The presence of both a bromine atom and a nitro group provides multiple reaction sites. The bromine can be displaced through nucleophilic substitution or participate in coupling reactions, while the nitro group can be reduced to an amine, enabling a wide range of further transformations. This dual functionality allows for the introduction of diverse chemical moieties, making it a valuable building block for the synthesis of more complex molecular architectures.

The synthesis of this compound itself is typically achieved through the acetalization of 2-bromo-2-nitro-1,3-propanediol with paraformaldehyde, a reaction that can be catalyzed by aqueous sulfuric acid in the absence of organic solvents google.comgoogle.com. This straightforward and efficient synthesis further enhances its appeal as a readily accessible intermediate for various synthetic endeavors.

Strategies for Further Functionalization and Derivatization of the Dioxane Core

The dioxane core of this compound and its analogs can be strategically functionalized to create a library of derivatives with diverse properties. Research into substituted 5-nitro-1,3-dioxanes has demonstrated that modifications at the 2- and 5-positions of the dioxane ring significantly influence the compound's activity atamanchemicals.com.

One key strategy for derivatization involves the substitution of the bromine atom at the 5-position. This can be achieved through various nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. Furthermore, the nitro group at the 5-position can be reduced to an amine, which can then undergo a host of subsequent reactions such as acylation, alkylation, and arylation, providing access to a broad range of amide, amine, and other nitrogen-containing derivatives.

Modifications at the 2-position of the dioxane ring have also been explored. For instance, the introduction of alkyl or aryl substituents at this position has been shown to modulate the biological activity of the resulting compounds atamanchemicals.com. These derivatization strategies are crucial for fine-tuning the chemical and physical properties of the molecule for specific applications, including the development of new therapeutic agents.

A study on the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds (where R can be H, Br, or CH3) provides insights into the stability and reactivity of these structures, which is valuable information for designing synthetic routes and predicting the behavior of derivatized compounds caymanchem.com.

Table 1: Investigated Substitutions on the 5-nitro-1,3-dioxane (B6597036) Core and Their Influence

| Position of Substitution | Type of Substituent | Observed Influence | Reference |

|---|---|---|---|

| 5-position | Bromo and Nitro | Essential for significant antimicrobial activity | atamanchemicals.com |

| 2-position | Methyl (in alkyl series) | Optimal antimicrobial activity | atamanchemicals.com |

| 2-position | Hydroxyphenyl (in aryl series) | Optimal antimicrobial activity | atamanchemicals.com |

Utilization in the Construction of Spirocyclic Systems

Spirocyclic systems, which contain two rings connected by a single common atom, are important structural motifs found in many natural products and biologically active compounds. The synthesis of these complex three-dimensional structures presents a significant challenge to synthetic chemists.

A notable application of compounds structurally related to this compound is in the synthesis of spirocyclic nitroxyl (B88944) radicals. One approach involves the use of 2-bromo-2-nitropropane-1,3-diol, the precursor to this compound, to synthesize 2,2-dimethyl-5-nitro-1,3-dioxane. This intermediate is then transformed through a series of reactions, including Michael and Grignard additions, to yield 5-R-substituted spirocyclic nitroxyl radicals cir-safety.org. This synthetic route demonstrates the utility of the 1,3-dioxane (B1201747) moiety as a scaffold for constructing the spirocyclic core. The acetal (B89532) ring in these spiro nitroxyl radicals can be deprotected under acidic conditions, providing further opportunities for functionalization cir-safety.org.

The inherent reactivity of the 5-bromo-5-nitro-1,3-dioxane (B1667936) structure suggests its potential as a direct precursor for the construction of novel spirocyclic systems, offering a pathway to new classes of compounds with potential applications in materials science and medicine.

Methodological Approaches to Structure-Activity Relationship (SAR) Studies in Compound Design

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery and materials science, providing critical insights into how the chemical structure of a compound influences its biological activity or physical properties. The systematic modification of a lead compound and the subsequent evaluation of the activity of the resulting analogs allow researchers to identify key structural features responsible for the desired effect.

A study on various derivatives of 5-nitro-1,3-dioxane exemplifies this approach. In this research, a series of analogs were synthesized to investigate the impact of chemical substitutions at the 2- and 5-positions on their antimicrobial activity atamanchemicals.com. By quantitatively measuring the microbiocidal index of each compound against several microorganisms, the researchers were able to establish clear SAR trends.

The key findings from this study are summarized in the table below:

Table 2: Structure-Activity Relationship Findings for Substituted 5-nitro-1,3-dioxanes

| Substitution | Observation | Conclusion | Reference |

|---|---|---|---|

| 5-bromo-5-nitro | Compounds with this substitution showed significant antimicrobial activity. | This substitution pattern is essential for the desired biological effect. | atamanchemicals.com |

| 2-alkyl substitution | 2-methyl substitution resulted in optimal activity within the alkyl series. | The size and nature of the substituent at the 2-position can fine-tune the activity. | atamanchemicals.com |

| 2-aryl substitution | 2-hydroxyphenyl substitution led to optimal activity within the aryl series. | Electronic and steric properties of the aryl substituent are important for activity. | atamanchemicals.com |

| Water solubility and hydrolysis | No direct correlation was found between antimicrobial activity and these properties. | The mechanism of action is likely not dependent on hydrolysis to diols or aldehydes. | atamanchemicals.com |

These SAR studies are invaluable for the rational design of new compounds with enhanced efficacy. By understanding which structural modifications lead to improved activity, chemists can focus their synthetic efforts on the most promising candidates, thereby accelerating the discovery process.

Development of Novel Reagents and Catalytic Applications

While this compound is recognized for its role as a synthetic intermediate, its application in the development of entirely new classes of reagents or as a catalyst in organic reactions is an area that remains to be fully explored. The unique combination of a bromo and a nitro group on a stable dioxane ring suggests potential for novel reactivity. For instance, the compound could potentially serve as a precursor for the generation of reactive intermediates under specific reaction conditions.

The synthesis of this compound itself involves the use of an acid catalyst, such as aqueous sulfuric acid or p-toluenesulfonic acid, to promote the condensation of 2-bromo-2-nitropropanediol-1,3 with formaldehyde (B43269) google.comgoogle.com. However, there is currently limited information in the scientific literature detailing the use of this compound as a catalyst for other chemical transformations. Further research in this area could uncover new and valuable applications for this versatile compound.

Future Research Directions and Emerging Paradigms

Exploration of Asymmetric Synthesis and Stereoselective Transformations

The development of methodologies for the asymmetric synthesis of chiral 1,3-dioxanes is a burgeoning area of research. While direct asymmetric synthesis of 5-Bromo-2-nitro-1,3-dioxane has not been extensively reported, progress in organocatalysis and transition-metal catalysis offers a promising toolkit for achieving this goal. Chiral phosphoric acid catalysts, for instance, have been successfully employed in the enantioselective construction of 1,3-dioxanes through a hemiacetalization/intramolecular oxy-Michael addition cascade. rsc.org Similarly, cinchona-alkaloid-thiourea-based bifunctional organocatalysts have enabled the asymmetric synthesis of 1,3-dioxolanes, a related class of cyclic acetals. nih.gov

Future investigations will likely focus on adapting these catalytic systems to the synthesis of this compound derivatives. The key challenge will be to control the stereochemistry at the C5 position, which is prochiral before the introduction of the bromo and nitro groups. A potential strategy involves the use of chiral catalysts to mediate the bromination and nitration of a suitable 1,3-dioxane (B1201747) precursor, or the asymmetric cyclization of a prochiral diol with a bromine- and nitro-containing aldehyde equivalent.

The successful development of such stereoselective transformations would provide access to enantiomerically enriched building blocks for the synthesis of complex chiral molecules, including pharmaceuticals and natural products. The ability to selectively introduce bromine and nitro functionalities in a stereodefined manner would significantly expand the synthetic utility of the 1,3-dioxane scaffold.

Integration of this compound into Flow Chemistry Platforms

The synthesis of this compound, which often involves nitration and halogenation steps, presents inherent safety challenges when performed in traditional batch reactors due to the exothermic nature of these reactions. amt.ukewadirect.comeuropa.eu Flow chemistry offers a safer and more efficient alternative by utilizing microreactors with high surface-area-to-volume ratios, which allows for superior heat and mass transfer. amt.ukewadirect.comeuropa.eunih.govvapourtec.com

The integration of the synthesis of this compound into continuous-flow platforms is a key future research direction. This would not only enhance the safety of the process but also enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. ewadirect.com Furthermore, flow chemistry facilitates the handling of hazardous reagents and intermediates, minimizing operator exposure. nih.gov

The development of a continuous-flow process for this compound would likely involve the sequential introduction of reagents into a multi-stage reactor system. This approach would allow for the optimization of each reaction step independently and could be integrated with in-line purification techniques to afford the final product in high purity without the need for traditional workup procedures.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To fully realize the potential of continuous-flow synthesis and to gain deeper mechanistic insights into reactions involving this compound, the implementation of Process Analytical Technology (PAT) is crucial. mt.com Advanced spectroscopic probes, such as Raman and infrared spectroscopy, can be integrated into flow reactors to provide real-time data on reaction progress, concentration of reactants and products, and the formation of intermediates. beilstein-journals.orgnih.govrsc.orgresearchgate.net

Raman spectroscopy, in particular, is well-suited for monitoring organic reactions in flow due to its non-invasive nature and ability to provide detailed structural information. beilstein-journals.orgnih.govresearchgate.netsemanticscholar.org Future research will focus on developing specific Raman-based analytical methods for the in-situ monitoring of the synthesis and subsequent transformations of this compound. This would involve identifying unique vibrational signatures for the starting materials, intermediates, and products to enable quantitative analysis of the reaction mixture in real-time.

The data generated from these in-line spectroscopic measurements can be used to create detailed kinetic profiles of the reactions, identify reaction bottlenecks, and optimize process parameters for maximum efficiency and yield. This data-rich approach to chemical synthesis is a cornerstone of modern process development.

Development of Predictive Models for Reactivity and Selectivity

Computational chemistry is becoming an increasingly powerful tool for predicting the reactivity and selectivity of chemical reactions. rsc.orgarxiv.orgcecam.org For this compound, the development of predictive models can provide valuable insights into its chemical behavior and guide the design of new synthetic transformations.

A computational study on the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds, including the bromo-substituted derivative, has already provided valuable kinetic and thermodynamic data. scispace.comresearchgate.netresearchgate.net These studies, often employing Density Functional Theory (DFT), can elucidate reaction mechanisms and predict the activation energies for different pathways. scispace.comresearchgate.netresearchgate.net

Future efforts in this area will likely involve the use of more advanced computational methods, including machine learning, to develop predictive models for a wider range of reactions involving this compound. arxiv.orgbohrium.com These models could be trained on experimental data to predict the outcome of reactions under different conditions, including the stereoselectivity of asymmetric transformations. Such predictive capabilities would significantly accelerate the discovery and optimization of new synthetic routes.

Table 1: Calculated Activation Energies for the Thermal Decomposition of this compound

| Parameter | Value (kJ/mol) |

| Activation Energy (Ea) | 154.3 |

| Activation Enthalpy (ΔH‡) | 150.0 |

| Activation Gibbs Free Energy (ΔG‡) | 196.4 |

Data obtained from computational modeling of the thermal decomposition reaction. scispace.comresearchgate.net

Synergistic Experimental and Computational Research Programs for Complex Transformations

The most significant advances in understanding and utilizing this compound will come from synergistic research programs that combine experimental and computational approaches. researchgate.netnih.govnih.gov This integrated strategy allows for a continuous feedback loop where computational predictions guide experimental design, and experimental results are used to refine and validate computational models.

For instance, DFT calculations can be used to propose plausible mechanisms for a new stereoselective reaction involving this compound. semanticscholar.orgsemanticscholar.orgrsc.orgdiva-portal.org These theoretical insights can then be tested experimentally by synthesizing and evaluating different catalysts or reaction conditions. The experimental outcomes, in turn, provide crucial data for refining the computational models, leading to a more accurate understanding of the reaction mechanism and the factors controlling selectivity.

A combined experimental and computational approach is particularly valuable for studying complex reaction networks where multiple competing pathways may be operative. By integrating in-situ spectroscopic monitoring with quantum chemical calculations, it is possible to identify key intermediates and transition states, providing a comprehensive picture of the reaction landscape. This deep mechanistic understanding is essential for the rational design of more efficient and selective synthetic methods for complex transformations involving this compound.

Q & A

Basic Research Questions

Q. What are the best practices for handling and storing 5-bromo-2-nitro-1,3-dioxane to prevent degradation?

- Methodological Answer : Store the compound under refrigeration (0–10°C) in airtight containers protected from light and air. Use inert gas purging (e.g., nitrogen) to minimize oxidative decomposition. Avoid exposure to heat, as thermal instability is reported . Purity (>98% GC) should be verified before use, and aliquots should be prepared in controlled environments (e.g., gloveboxes) to limit moisture absorption .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

- Methodological Answer : Use solid-phase microextraction gas chromatography with microelectron-capture detection (SPME-GC-μECD) for high sensitivity in detecting trace amounts, particularly in biological or cosmetic matrices. Calibration curves should account for potential matrix effects, and internal standards (e.g., deuterated analogs) are advised to improve accuracy .

Q. What safety precautions are critical when working with this compound?

- Methodological Answer : Wear nitrile gloves, lab coats, and eye protection to avoid skin/eye contact, as the compound causes severe burns . Conduct reactions in fume hoods to prevent inhalation of dust or vapors. Emergency protocols must include immediate rinsing with water for exposures and medical consultation for persistent symptoms .

Advanced Research Questions

Q. How does the thermal decomposition mechanism of this compound differ from its methyl-substituted analogs?

- Methodological Answer : Computational studies reveal a single-stage decomposition mechanism for the bromo-substituted derivative, with a free energy of activation of ~204.7 kJ·mol⁻¹, compared to a two-stage pathway for methyl analogs. The bromo substituent inhibits solvent stabilization (e.g., in DMSO), unlike methyl groups, where solvent interactions lower energy barriers by >80-fold . Validate predictions using differential scanning calorimetry (DSC) and compare with DFT-calculated Gibbs energy profiles .

Q. What solvent systems optimize the stability of this compound during synthetic applications?

- Methodological Answer : Avoid polar aprotic solvents like DMSO, which destabilize nitro compounds via solvolysis. Instead, use non-polar solvents (e.g., dichloromethane) under inert atmospheres. Solubility data indicate moderate solubility in ethanol (1.049 g/L at 25°C), making it suitable for low-temperature reactions .

Q. How can researchers mitigate nitrosamine formation during experiments with this compound?

- Methodological Answer : Limit concentrations to ≤0.1% in formulations to avoid nitrosating agent formation (e.g., 2-bromo-2-nitropropane-1,3-diol). Use LC-MS/MS to monitor nitrosamine byproducts, and incorporate amine-free buffers or scavengers (e.g., ascorbic acid) to suppress nitrosation pathways .

Q. What computational tools are effective for modeling the reactivity of this compound in synthetic pathways?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G** level to optimize transition states and compare activation energies. Validate with experimental kinetic data (e.g., Arrhenius plots) and solvent effect analyses. Refer to Table 2 in computational studies for benchmarked decomposition rates .

Q. How does substituent electronic effects influence the stability of 5-nitro-1,3-dioxane derivatives?

- Methodological Answer : Bromine’s electron-withdrawing nature increases the compound’s thermal stability compared to electron-donating groups (e.g., methyl). Use Hammett parameters (σ⁺) to correlate substituent effects with decomposition rates. Experimentally, compare DSC thermograms of bromo- and methyl-substituted analogs to quantify stability thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.